molecular formula C8H14N2O B13330145 Octahydro-1,5-naphthyridin-2(1H)-one

Octahydro-1,5-naphthyridin-2(1H)-one

Cat. No.: B13330145
M. Wt: 154.21 g/mol
InChI Key: NOACTADOMYCZDQ-UHFFFAOYSA-N
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Description

Octahydro-1,5-naphthyridin-2(1H)-one is a saturated bicyclic organic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This structure belongs to the class of 1,5-naphthyridines, which are diazanaphthalene systems known for their significant importance in the field of medicinal chemistry due to a wide spectrum of biological activities . Researchers value this core structure for developing novel therapeutic agents, as it provides a rigid framework for interacting with various biological receptors . The fully hydrogenated (octahydro) nature of this particular compound, compared to its aromatic counterparts, offers distinct stereochemical properties and potential for improved pharmacokinetic profiles. The 1,5-naphthyridine scaffold is recognized as a key structure in the development of compounds with potential antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . Furthermore, such heterocyclic systems find applications beyond pharmacology, including use as ligands in analytical chemistry and in the development of materials such as organic light-emitting diodes (OLEDs), sensors, and semiconductors . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H14N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h6-7,9H,1-5H2,(H,10,11)

InChI Key

NOACTADOMYCZDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(=O)N2)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 1,5-naphthyridine derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out in an inert solvent like ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form fully saturated derivatives. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Oxidized naphthyridine derivatives.

    Reduction: Fully saturated naphthyridine derivatives.

    Substitution: Alkylated or acylated naphthyridine derivatives.

Scientific Research Applications

Octahydro-1,5-naphthyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Octahydro-1,5-naphthyridin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Structural Features

The table below compares octahydro-1,5-naphthyridin-2(1H)-one with structurally related naphthyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Saturation Level Key Substituents References
This compound C₈H₁₄N₂O 154.21 Fully saturated None
5,6,7,8-Tetrahydro-1,5-naphthyridin-2(1H)-one C₈H₁₀N₂O 150.18 Partially saturated (tetrahydro) None
1,5-Naphthyridin-2(1H)-one C₈H₆N₂O 146.15 Unsaturated None
8,9-Dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine C₁₃H₁₄N₂O₂ 242.27 Unsaturated Methoxy, methyl

Key Observations :

  • Saturation : this compound’s full saturation reduces ring strain and increases hydrophobicity compared to unsaturated analogs like 1,5-naphthyridin-2(1H)-one .
  • Substituents : Derivatives such as 8,9-dimethoxy-1-methyl-benzo[de]naphthyridine exhibit additional aromatic rings and functional groups, altering electronic properties and biological activity .

Physicochemical Properties

  • Hydrogenation Impact: Increased saturation in this compound likely enhances solubility in nonpolar solvents compared to partially saturated (tetrahydro) or unsaturated analogs .
  • Spectroscopic Data : NMR studies on benzo-fused naphthyridines (e.g., 8,9-dimethoxy derivatives) show distinct chemical shifts due to electron-donating substituents (e.g., δ 3.89 ppm for methoxy groups) . In contrast, octahydro derivatives may exhibit simpler spectra due to the absence of aromatic protons.

Q & A

Q. What are the optimal synthetic pathways for Octahydro-1,5-naphthyridin-2(1H)-one, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent systems, and catalyst loading. For example, iodine-catalyzed cyclization in a dioxane/water mixture has achieved high yields (~75%) under reflux conditions . Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd) or iodine improve regioselectivity.
  • Solvent optimization : Polar aprotic solvents enhance reaction rates, while aqueous mixtures stabilize intermediates.
  • Purification : Column chromatography or recrystallization ensures purity (>95%) for downstream applications .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon hybridization (e.g., carbonyl at δ ~170 ppm).
  • X-ray crystallography : Resolves bicyclic conformation and hydrogen-bonding patterns in the solid state .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 166.1) .

Q. What are the primary biological screening models for evaluating this compound’s bioactivity?

Initial assays focus on:

  • Antimicrobial activity : MIC (minimum inhibitory concentration) testing against Mycobacterium tuberculosis (e.g., derivatives show MIC = 4–16 µg/mL) .
  • Enzyme inhibition : Kinase or protease assays to identify binding affinity (IC50_{50}) .
  • Cytotoxicity : MTT assays in mammalian cell lines (e.g., HeLa) to assess therapeutic index .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced potency?

SAR studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -CN at position 3) improve antitubercular activity by 4-fold compared to unsubstituted analogs .
  • Ring saturation : Partial saturation (e.g., tetrahydro derivatives) reduces metabolic instability while retaining target binding .
  • Docking validation : Molecular dynamics simulations with dihydrofolate reductase (DHFR) show hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 .

Q. What strategies resolve contradictory data in biological assays (e.g., variable MIC values across studies)?

Contradictions arise from:

  • Strain variability : Use standardized M. tuberculosis strains (e.g., mc2^26230) and replicate assays in triplicate .
  • Solubility limitations : Pre-treat compounds with DMSO (<1% v/v) to avoid aggregation artifacts .
  • Metabolic interference : Include liver microsome stability tests to identify rapid degradation .

Q. How does tautomerism impact the reactivity and biological activity of naphthyridinones?

Tautomeric equilibria (e.g., keto-enol forms) influence:

  • Acid-base behavior : pKa_a ~13.65 for the hydroxyl group affects solubility and membrane permeability .
  • Reaction pathways : Enol tautomers favor electrophilic substitution at position 4, while keto forms undergo nucleophilic attacks at position 2 .
  • Bioactivity : Tautomer-dependent binding to ATP-binding pockets (e.g., kinase inhibition) .

Q. What methodologies address stability challenges during storage and handling?

Stability protocols include:

  • Temperature control : Store at −20°C under inert gas (N2_2) to prevent oxidation .
  • Light sensitivity : Use amber vials to block UV-induced degradation .
  • Hygroscopicity : Lyophilize and seal with desiccants to avoid hydrolysis .

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